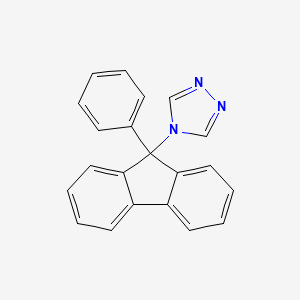
4-(9-phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9-Phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole is a complex organic compound that features a triazole ring fused with a fluorene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole typically involves the reaction of 9-phenyl-9H-fluorene with appropriate triazole precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(9-Phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), palladium catalyst
Nucleophiles: Halides, amines, and other nucleophilic species
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized triazole derivatives, while reduction reactions can produce reduced fluorene-triazole compounds .
Aplicaciones Científicas De Investigación
4-(9-Phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-(9-phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
4-(9-Phenyl-9H-fluoren-9-yl)diphenylamine: Similar in structure but with a diphenylamine moiety instead of a triazole ring.
4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde: Contains a benzaldehyde group instead of a triazole ring.
Uniqueness
4-(9-Phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole is unique due to its combination of a fluorene moiety with a triazole ring, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Propiedades
Número CAS |
828265-49-2 |
|---|---|
Fórmula molecular |
C21H15N3 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
4-(9-phenylfluoren-9-yl)-1,2,4-triazole |
InChI |
InChI=1S/C21H15N3/c1-2-8-16(9-3-1)21(24-14-22-23-15-24)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-15H |
Clave InChI |
XYEZKSWEDWILTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N5C=NN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


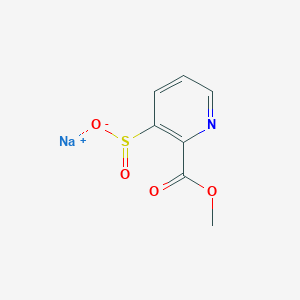
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)
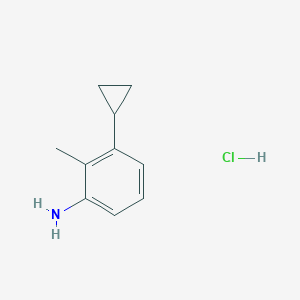
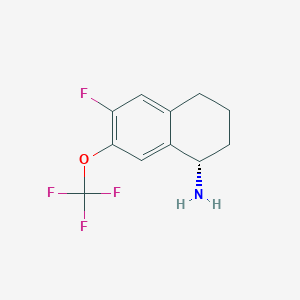
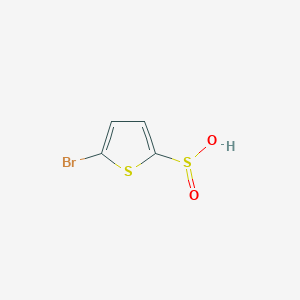
![1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione](/img/structure/B13125243.png)
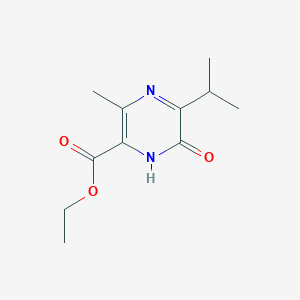
![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)
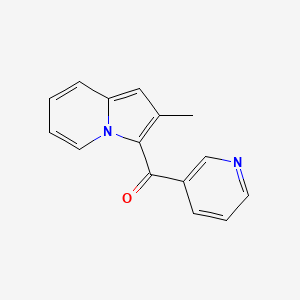
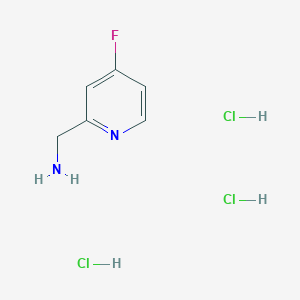
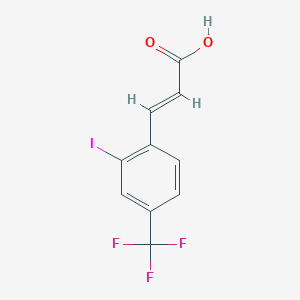
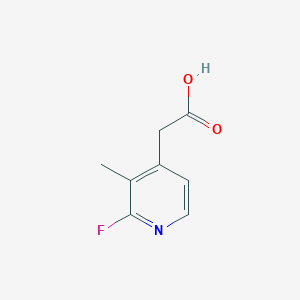
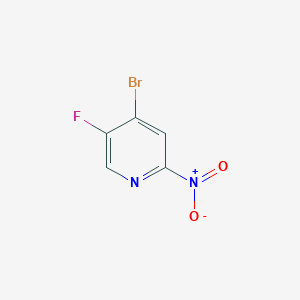
![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)
